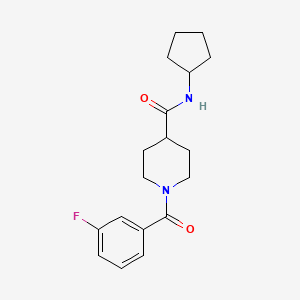
N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, also known as CPP-109, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-109 is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression.
Mecanismo De Acción
N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in an increase in histone acetylation, which is associated with changes in gene expression. In the case of addiction, N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to increase the expression of genes that are involved in the regulation of dopamine signaling, which may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has also been shown to increase the density of dendritic spines, which are structures on neurons that are involved in synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is a potent and selective inhibitor of HDAC enzymes, which makes it a useful tool for studying the role of histone acetylation in gene expression and disease. However, it is important to note that HDAC inhibitors can have pleiotropic effects on gene expression and may not be specific to a particular disease or pathway. Additionally, N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has poor solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide. One area of interest is the use of HDAC inhibitors in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the use of HDAC inhibitors in the treatment of addiction. Additionally, there is ongoing research on the development of more potent and selective HDAC inhibitors, which may have improved therapeutic efficacy and fewer side effects.
Aplicaciones Científicas De Investigación
N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. HDAC inhibitors have been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has also been studied for its potential in the treatment of addiction, particularly cocaine and alcohol addiction.
Propiedades
IUPAC Name |
N-cyclopentyl-1-(3-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c19-15-5-3-4-14(12-15)18(23)21-10-8-13(9-11-21)17(22)20-16-6-1-2-7-16/h3-5,12-13,16H,1-2,6-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMPIORHHDVBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




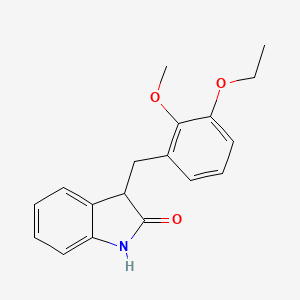
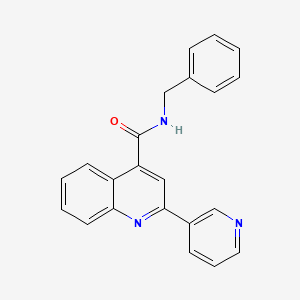
![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide](/img/structure/B4445796.png)
![6-amino-2-mercapto-1-[2-(methylthio)phenyl]-4(1H)-pyrimidinone](/img/structure/B4445802.png)
![1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4445805.png)
![2-[4-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]ethanol](/img/structure/B4445824.png)
![4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4445838.png)
![3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445846.png)
![N-allyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445852.png)
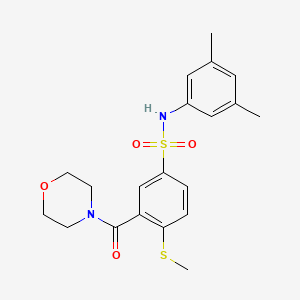
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)benzamide](/img/structure/B4445861.png)
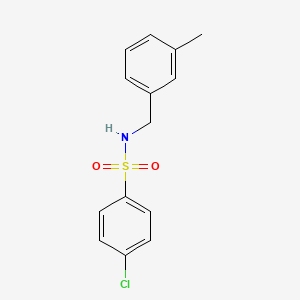
![N-(2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445882.png)